molecular formula C24H32N6O8 B14758882 Lenalidomide-CO-PEG4-C2-azide

Lenalidomide-CO-PEG4-C2-azide

Cat. No.: B14758882
M. Wt: 532.5 g/mol
InChI Key: YXFGLSUUQCIEID-UHFFFAOYSA-N
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Description

Lenalidomide-CO-PEG4-C2-azide is a derivative of lenalidomide, a well-known immunomodulatory drug. This compound is designed to enhance the therapeutic properties of lenalidomide by incorporating a polyethylene glycol (PEG) linker and an azide functional group. The PEG linker improves the solubility and bioavailability of the compound, while the azide group allows for further chemical modifications, such as click chemistry reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lenalidomide-CO-PEG4-C2-azide involves several steps. Initially, lenalidomide is synthesized through a series of reactions starting from 3-nitrophthalic anhydride and 3-aminopiperidine-2,6-dione. The key steps include bromination, cyclization, and hydrogenation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-efficiency reactors, continuous flow systems, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Lenalidomide-CO-PEG4-C2-azide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Lenalidomide-CO-PEG4-C2-azide has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lenalidomide-CO-PEG4-C2-azide stands out due to its enhanced solubility and bioavailability, as well as its potential for further chemical modifications through the azide group. This makes it a versatile tool in both research and therapeutic applications .

Properties

Molecular Formula

C24H32N6O8

Molecular Weight

532.5 g/mol

IUPAC Name

3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]propanamide

InChI

InChI=1S/C24H32N6O8/c25-29-26-7-9-36-11-13-38-15-14-37-12-10-35-8-6-22(32)27-19-3-1-2-17-18(19)16-30(24(17)34)20-4-5-21(31)28-23(20)33/h1-3,20H,4-16H2,(H,27,32)(H,28,31,33)

InChI Key

YXFGLSUUQCIEID-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)CCOCCOCCOCCOCCN=[N+]=[N-]

Origin of Product

United States

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